5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione
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Overview
Description
The compound 5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione is a complex organic molecule characterized by the presence of multiple benzofuran and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of sulfanyl and phenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione: undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the benzofuran rings can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, dimethylformamide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione
- 4- (1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
- 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
Uniqueness
The uniqueness of This compound lies in its dual benzofuran and sulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H14O7S2 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
5-[4-[4-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenoxy]phenyl]sulfanyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C28H14O7S2/c29-25-21-11-9-19(13-23(21)27(31)34-25)36-17-5-1-15(2-6-17)33-16-3-7-18(8-4-16)37-20-10-12-22-24(14-20)28(32)35-26(22)30/h1-14H |
InChI Key |
XSCOZFKXMPOZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)SC3=CC4=C(C=C3)C(=O)OC4=O)SC5=CC6=C(C=C5)C(=O)OC6=O |
Origin of Product |
United States |
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